

Unveiling the Biological Potential of Methyl 2hydroxy-5-nitrobenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-hydroxy-5-nitrobenzoate	
Cat. No.:	B045954	Get Quote

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Abstract

Methyl 2-hydroxy-5-nitrobenzoate, a salicylic acid derivative, stands as a compound of interest within pharmaceutical research and development. Its structural motifs, combining a salicylate backbone with a nitro functional group, suggest a potential for a spectrum of biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of Methyl 2-hydroxy-5-nitrobenzoate, including its physicochemical properties, a plausible synthetic route, and its potential antimicrobial, anticancer, and anti-inflammatory effects based on data from structurally related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl 2-hydroxy-5-nitrobenzoate** is fundamental to its application in experimental settings and potential formulation into therapeutic agents.



Property	Value	Source
CAS Number	17302-46-4	[1][2]
Molecular Formula	C ₈ H ₇ NO ₅	[2]
Molecular Weight	197.14 g/mol	[1][2]
Appearance	White to pale cream crystalline powder	-
Melting Point	114-117 °C	[3]
Boiling Point	328.7±27.0 °C (Predicted)	[3]
Solubility	Insoluble in water. Soluble in Chloroform, DCM, Methanol.	[3]
рКа	6.82±0.22 (Predicted)	[3]

Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

While specific literature detailing the synthesis of **Methyl 2-hydroxy-5-nitrobenzoate** is not abundant, a representative protocol can be adapted from established methods for the nitration of phenolic compounds and esterification of carboxylic acids. A plausible two-step synthesis is outlined below.

Experimental Protocol: Representative Synthesis

Step 1: Nitration of 2-hydroxybenzoic acid (Salicylic Acid)

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2hydroxybenzoic acid in glacial acetic acid.
- Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of sulfuric acid while cooling in an ice bath.
- Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled salicylic acid solution over 30-60 minutes, ensuring the reaction temperature does not



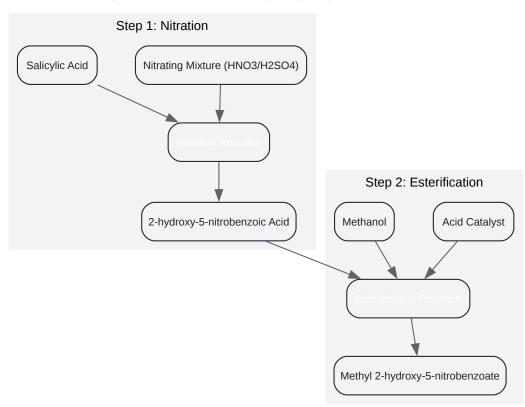
exceed 10 °C.

- Reaction: After complete addition, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product, 2-hydroxy-5-nitrobenzoic acid.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Fischer Esterification of 2-hydroxy-5-nitrobenzoic acid

- Reaction Setup: In a round-bottom flask, combine the synthesized 2-hydroxy-5-nitrobenzoic acid with an excess of methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
- Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield Methyl 2-hydroxy-5-nitrobenzoate.





Synthesis Workflow for Methyl 2-hydroxy-5-nitrobenzoate

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Caption: Proposed two-step synthesis of Methyl 2-hydroxy-5-nitrobenzoate.

Biological Activities (Inferred)

Direct experimental data on the biological activities of **Methyl 2-hydroxy-5-nitrobenzoate** is scarce. However, based on its structural components—a nitroaromatic system and a salicylate moiety—we can infer potential antimicrobial, anticancer, and anti-inflammatory properties.



Potential Antimicrobial Activity

Nitroaromatic compounds are a known class of antimicrobial agents.[4] Their mechanism of action often involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA, proteins, and lipids.[5]

Inference for **Methyl 2-hydroxy-5-nitrobenzoate**: The presence of the nitro group suggests that this compound could exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Data from a Structurally Related Compound (Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate):

While no direct antimicrobial data for **Methyl 2-hydroxy-5-nitrobenzoate** was found, a study on a related nitro-containing methyl ester, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, demonstrated antimicrobial activity.[6]

Organism	Activity
Bacteria	Active
Fungi	Active

Experimental Protocol: Agar Well Diffusion Assay (General)

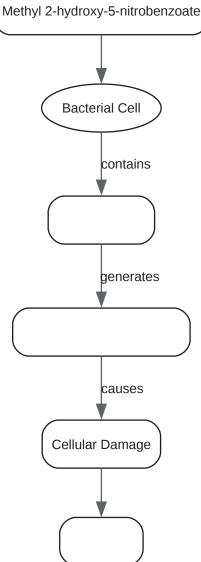
A general protocol for assessing antimicrobial activity is the agar well diffusion method.

- Culture Preparation: Prepare overnight cultures of the test microorganisms in a suitable broth medium.
- Inoculation: Spread a standardized inoculum of the microorganism onto the surface of an agar plate.
- Well Creation: Create wells in the agar using a sterile cork borer.
- Compound Addition: Add a known concentration of the test compound (dissolved in a suitable solvent) to the wells.



- Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Inferred Antimicrobial Mechanism of Action Methyl 2-hydroxy-5-nitrobenzoate



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Caption: Inferred mechanism of antimicrobial action.

Potential Anticancer Activity

Nitroaromatic compounds have also been investigated for their anticancer properties.[7] Similar to their antimicrobial mechanism, their cytotoxicity in cancer cells can be mediated by bioreduction of the nitro group, leading to oxidative stress and apoptosis. Additionally, salicylate derivatives have been shown to possess anticancer activities through various mechanisms, including the induction of apoptosis.

Inference for **Methyl 2-hydroxy-5-nitrobenzoate**: The combination of the nitro and salicylate moieties suggests that this compound could exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.

Data from a Structurally Related Compound (Methyl 3,4-dihydroxybenzoate):

A study on methyl 3,4-dihydroxybenzoate (MDHB) demonstrated its neuroprotective effects against H₂O₂-induced apoptosis in RGC-5 cells, highlighting the role of salicylate derivatives in modulating apoptotic pathways.[8] MDHB was shown to regulate the expression of Bcl-2 family proteins and suppress the activation of caspases.[8]

Cell Line	Effect of MDHB (8, 16, 32 μM)	
RGC-5	Increased cell survival, suppressed apoptosis, restored mitochondrial membrane potential, regulated Bcl-2/Bax expression, suppressed caspase-9 and -3 activation.[8]	

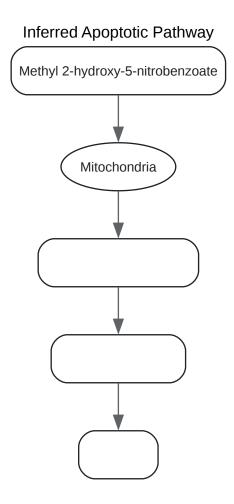
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).



- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.



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Caption: Inferred apoptotic signaling pathway.



Potential Anti-inflammatory Activity

Salicylic acid and its derivatives are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Some sources explicitly state that 5-Nitrosalicylic Acid Methyl Ester, another name for the target compound, is a salicylic acid derivative with anti-inflammatory effects against colitis.[3][9]

Inference for **Methyl 2-hydroxy-5-nitrobenzoate**: As a salicylate derivative, this compound is expected to possess anti-inflammatory properties, likely through the inhibition of the COX pathway.

Data from Structurally Related Compounds (Methyl Salicylate Derivatives):

A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated potent in vivo and in vitro anti-inflammatory activities.[10] One of the compounds, M16, was found to significantly inhibit the release of LPS-induced IL-6 and TNF- α and attenuate COX-2 upregulation in RAW264.7 macrophages.[10]

Compound	In Vivo Activity	In Vitro Activity (RAW264.7 cells)
M15	Higher than aspirin	-
M16	Equal to indomethacin	Significantly inhibited IL-6 and TNF-α release; attenuated COX-2 up-regulation.[10]

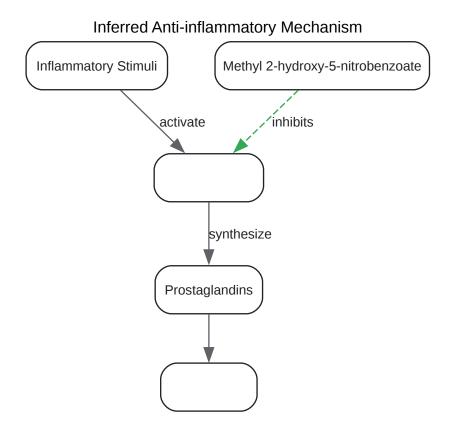
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide (NO) production by inflammatory cells like macrophages.

- Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.



- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
- Incubation: Incubate the cells for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
- Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.



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Caption: Inferred mechanism of anti-inflammatory action.



Conclusion and Future Directions

Methyl 2-hydroxy-5-nitrobenzoate presents a compelling scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the analysis of its structural components and data from related compounds strongly suggest potential in the areas of antimicrobial, anticancer, and anti-inflammatory research.

Future research should focus on the systematic evaluation of **Methyl 2-hydroxy-5-nitrobenzoate** in a battery of in vitro and in vivo assays to confirm and quantify these inferred activities. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for its potential translation into clinical applications. This technical guide serves as a starting point to encourage and inform such investigations into the promising biological landscape of this compound.

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